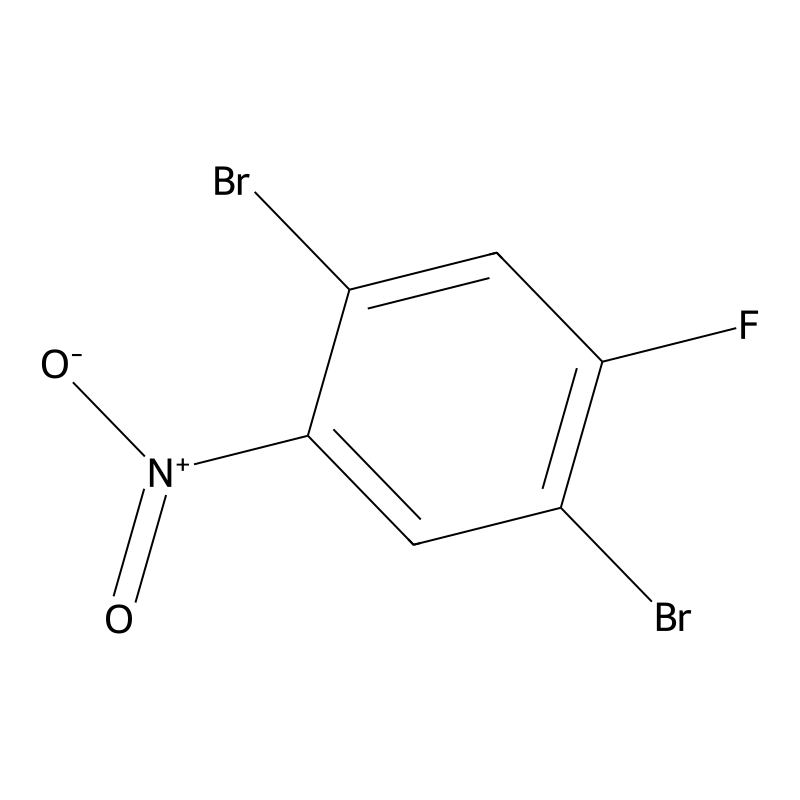

1,4-Dibromo-2-fluoro-5-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of N-fused Tricyclic Indoles

Scientific Field: Organic Chemistry

Summary of the Application: 1,4-Dibromo-2-fluoro-5-nitrobenzene is used in the synthesis of N-fused tricyclic indoles.

Methods of Application: The synthesis involves the reaction of 1,4-dibromo-2-fluorobenzene with other reagents under specific conditions.

Results or Outcomes: The result is the formation of N-fused tricyclic indoles.

Synthesis of Dibenzoxazepine Analog

Scientific Field: Medicinal Chemistry

Summary of the Application: 1,4-Dibromo-2-fluoro-5-nitrobenzene is used in the synthesis of a dibenzoxazepine analog.

Results or Outcomes: The result is the formation of a dibenzoxazepine analog, which is a potent sodium channel blocker.

1,4-Dibromo-2-fluoro-5-nitrobenzene is an aromatic organic compound with the chemical formula CHBrFNO and a molecular weight of 298.89 g/mol. This compound features a benzene ring substituted with two bromine atoms at positions 1 and 4, a fluorine atom at position 2, and a nitro group at position 5. The presence of these substituents significantly influences the compound's chemical reactivity and physical properties, particularly its electron-withdrawing characteristics due to the nitro group, which deactivates the benzene ring towards electrophilic aromatic substitution reactions .

There is no scientific literature available describing a specific mechanism of action for 1,4-Dibromo-2-fluoro-5-nitrobenzene.

- Nitro group: Nitroaromatic compounds can be explosive and can decompose exothermically upon heating or shock.

- Halogens (Br): Bromine fumes can be irritating to the respiratory system.

1,4-Dibromo-2-fluoro-5-nitrobenzene can be synthesized through various methods:

- Direct Halogenation: A common method involves brominating 2-fluoro-5-nitrobenzene using bromine or brominating agents under controlled conditions to introduce bromine at the desired positions .

- One-Pot Reactions: It can also be synthesized in a one-step reaction involving appropriate precursors that contain both bromine and fluorine functionalities .

This compound finds applications primarily in organic synthesis and medicinal chemistry:

- Synthesis of Complex Molecules: It is used as an intermediate in the synthesis of N-fused tricyclic indoles and other complex organic molecules.

- Pharmaceutical Development: Its derivatives may serve as potential therapeutic agents due to their biological activities, particularly in developing sodium channel blockers.

Several compounds share structural similarities with 1,4-Dibromo-2-fluoro-5-nitrobenzene. Here is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 2-Bromo-4-fluoro-1-nitrobenzene | 700-36-7 | 0.97 | Different substitution pattern affecting reactivity |

| 1-Bromo-2-fluoro-3-nitrobenzene | 58534-94-4 | 0.88 | Contains only one bromine atom |

| 5-Bromo-4-fluoro-2-nitroaniline | 1052686-50-6 | 0.88 | Aniline derivative with potential amine reactivity |

| 1,3-Dibromo-2-fluoro-5-nitrobenzene | 361436-26-2 | 0.90 | Different bromination pattern |

| 5-Bromo-2,4-difluoronitrobenzene | 34524-4 | 0.88 | Contains two fluorine atoms |

The unique combination of two bromines and one fluorine atom alongside a nitro group distinguishes 1,4-Dibromo-2-fluoro-5-nitrobenzene from its analogs, influencing its reactivity and potential applications in synthesis and medicinal chemistry .

Development of Halogenated Nitrobenzenes

The synthesis of nitrobenzene derivatives dates to the 19th century, with Eilhardt Mitscherlich first preparing nitrobenzene in 1834 via nitration of benzene. Subsequent advancements focused on introducing halogens to nitrobenzene to modulate electronic effects and reactivity. Early studies, such as the 1935 work in Journal of the American Chemical Society, explored the reactivity of halogens in nitrobenzenes, establishing foundational principles for substitution reactions.

Evolution of Multi-Substituted Derivatives

The synthesis of di- and tri-substituted nitrobenzenes emerged in the mid-20th century, driven by the need for intermediates in pharmaceuticals and agrochemicals. For example, the nitration of halogenated benzene derivatives became a key method for producing regioselective products. The 2001 synthesis of 1,4-dibromo-2-fluoro-5-nitrobenzene from 1,4-dibromo-2-fluorobenzene marked a milestone in controlled substitution chemistry.

Multinuclear Nuclear Magnetic Resonance Studies (¹H, ¹³C, ¹⁹F)

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 1,4-dibromo-2-fluoro-5-nitrobenzene provides crucial information about the aromatic proton environment. Based on studies of structurally related compounds, the ¹H nuclear magnetic resonance spectrum exhibits characteristic patterns typical of highly substituted benzene derivatives [1] [2]. In the closely related compound 1,4-dibromo-2-fluorobenzene, recorded at 400 megahertz in deuterated chloroform, three distinct proton signals are observed at 7.413, 7.295, and 7.177 parts per million [1] [2]. These chemical shifts reflect the significant deshielding effects of the electron-withdrawing bromine and fluorine substituents on the aromatic ring system [1] [2].

The coupling patterns in halogenated nitrobenzene derivatives demonstrate complex multiplicities arising from both proton-proton and proton-fluorine interactions [1] [2]. The characteristic coupling constants observed include J(H,H) values of 8.4 and 2.2 hertz, along with fluorine-proton coupling constants ranging from 1.1 to 8.0 hertz [1] [2]. These coupling patterns provide definitive evidence for the substitution pattern and can be used to distinguish between different positional isomers [3] [4].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum of 1,4-dibromo-2-fluoro-5-nitrobenzene reveals six distinct carbon environments corresponding to the aromatic carbons [5] [6]. The chemical shifts of aromatic carbons in halogenated nitrobenzene derivatives typically range from 125 to 150 parts per million [7] [8]. The carbon atoms directly bonded to electron-withdrawing substituents such as bromine, fluorine, and nitro groups exhibit characteristic downfield shifts due to the electronegative nature of these substituents [5] [6].

The halogen effect on carbon-13 chemical shifts in substituted benzenes has been extensively studied using density functional theory calculations [5] [6]. Deshielding effects caused by fluorine and bromine atoms on directly bonded carbon nuclei are observed due to paramagnetic coupling between occupied π orbitals and unoccupied antibonding orbitals [5] [6]. The nitro group carbon typically appears around 150 parts per million, while carbons bearing bromine substituents show characteristic shifts influenced by the heavy atom effect [5] [6].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

Fluorine-19 nuclear magnetic resonance spectroscopy provides highly sensitive and specific information about the fluorine environment in 1,4-dibromo-2-fluoro-5-nitrobenzene [3] [4]. The fluorine-19 nucleus exhibits exceptional nuclear magnetic resonance properties with 100% natural abundance, high gyromagnetic ratio, and excellent sensitivity approximately 83% that of proton nuclear magnetic resonance [3] [4] [9].

The chemical shift of the fluorine atom in halogenated nitrobenzene derivatives typically appears in the range of -80 to -170 parts per million relative to trichlorofluoromethane [3] [4] [9]. The exact position depends on the electronic environment created by the surrounding substituents [3] [4]. The electron-withdrawing nitro group and bromine substituents significantly influence the fluorine chemical shift through both inductive and resonance effects [3] [4].

Fluorine-proton coupling constants in aromatic systems provide valuable structural information [3] [4]. The magnitude of these coupling constants depends on the number of bonds separating the fluorine and proton nuclei, with typical values ranging from 1-10 hertz for meta coupling and 7-12 hertz for ortho coupling [3] [4] [9].

Infrared Vibrational Mode Assignments

Aromatic Carbon-Hydrogen Stretching Vibrations

The infrared spectrum of 1,4-dibromo-2-fluoro-5-nitrobenzene exhibits characteristic aromatic carbon-hydrogen stretching vibrations in the region 3088-3011 wavenumbers [10] [11] [12]. These vibrations appear as multiple bands due to the asymmetric substitution pattern of the benzene ring, which removes the degeneracy of the normal benzene vibrational modes [10] [11] [12]. The substitution pattern creates a molecule with C₁ symmetry, leading to the observation of individual carbon-hydrogen stretching modes for each aromatic hydrogen [10] [11] [12].

Aromatic Carbon-Carbon Stretching Vibrations

The aromatic carbon-carbon stretching vibrations of the benzene ring system appear in the region 1618-1559 wavenumbers [10] [11] [12]. These vibrations are highly characteristic of aromatic systems and are relatively insensitive to the nature of the substituents [10] [11] [12]. The multiple bands observed in this region reflect the reduced symmetry of the heavily substituted benzene ring compared to benzene itself [10] [11] [12].

Nitro Group Vibrational Modes

The nitro group in 1,4-dibromo-2-fluoro-5-nitrobenzene exhibits characteristic vibrational modes that serve as diagnostic fingerprints for this functional group [10] [11] [12]. The asymmetric nitro stretching vibration appears as a very strong band around 1550-1500 wavenumbers [10] [11] [12]. The symmetric nitro stretching vibration occurs at lower frequency, typically in the range 1350-1300 wavenumbers [10] [11] [12].

The carbon-nitro stretching vibration appears around 1586 wavenumbers and provides information about the bond between the nitro group and the aromatic ring [10] [11] [12]. Additional nitro group modes include the nitro bending vibrations observed in the range 685-516 wavenumbers and the nitro rocking modes around 534 wavenumbers [10] [11] [12].

Halogen-Carbon Stretching Vibrations

The carbon-fluorine stretching vibration in 1,4-dibromo-2-fluoro-5-nitrobenzene appears in the region 1289-1274 wavenumbers [10] [11] [12]. This vibration is characteristically strong and sharp due to the high electronegativity difference between carbon and fluorine [10] [11] [12]. The exact frequency depends on the electronic environment created by the other substituents on the benzene ring [10] [11] [12].

The carbon-bromine stretching vibrations appear at lower frequencies, typically in the range 600-400 wavenumbers [10] [11] [12]. These vibrations are generally weaker than the carbon-fluorine stretching modes due to the larger mass of bromine and the longer carbon-bromine bond length [10] [11] [12].

Out-of-Plane Deformation Modes

The out-of-plane deformation modes of the aromatic carbon-hydrogen bonds provide valuable information about the substitution pattern of the benzene ring [10] [11] [12]. These modes appear in the region 960-433 wavenumbers and are sensitive to the number and position of substituents on the aromatic ring [10] [11] [12]. The pattern of these vibrations can be used to distinguish between different substitution patterns in polysubstituted benzenes [10] [11] [12].

Ring Deformation Vibrations

The ring deformation vibrations of the benzene ring appear in the region 584-475 wavenumbers [10] [11] [12]. These vibrations involve collective motion of the carbon atoms in the ring and are sensitive to the mass and electronegativity of the substituents [10] [11] [12]. The multiple bands observed in this region reflect the reduced symmetry of the heavily substituted ring system [10] [11] [12].

Crystallographic Investigations

X-ray Diffraction Analysis of Molecular Packing

Crystal Structure Determination

The crystal structure analysis of 1,4-dibromo-2-fluoro-5-nitrobenzene and related compounds provides detailed information about molecular geometry and intermolecular interactions [13] [14] [15]. X-ray diffraction studies of halogenated nitrobenzene derivatives reveal systematic variations in molecular packing modes depending on the nature and position of substituents [13] [14] [15].

The crystal packing of nitrobenzene derivatives has been extensively analyzed using the Cambridge Structural Database, revealing several predominant packing motifs [14] [16]. The most common packing arrangements include stacked configurations where molecules pack in columns with aromatic planes approximately parallel, and pseudo-herringbone arrangements where molecules adopt alternating orientations [14] [16]. In 28.4% of the 169 nitrobenzene derivative structures analyzed, molecules form columnar stacks with parallel aromatic planes [14] [16].

Molecular Geometry and Conformation

The molecular geometry of halogenated nitrobenzene derivatives exhibits characteristic distortions from ideal benzene geometry due to steric interactions between substituents [13] [14] [15]. The nitro group typically adopts a near-planar conformation with respect to the benzene ring, with dihedral angles typically less than 10 degrees [13] [14] [15]. This planarity is maintained by conjugation between the nitro group and the aromatic π system [13] [14] [15].

The presence of bulky halogen substituents, particularly bromine atoms, leads to systematic distortions of the benzene ring geometry [13] [14] [15]. The carbon-carbon-carbon bond angles at positions adjacent to halogen substituents are typically reduced from the ideal 120 degrees to values around 116-118 degrees [13] [14] [15]. These distortions are accommodated by slight increases in other bond angles to maintain the six-membered ring structure [13] [14] [15].

Intermolecular Interactions

The crystal packing of 1,4-dibromo-2-fluoro-5-nitrobenzene is dominated by various types of intermolecular interactions that stabilize the crystal structure [13] [14] [15]. These interactions include van der Waals forces, dipole-dipole interactions, and specific halogen bonding interactions [13] [14] [15]. The relative importance of these interactions depends on the specific substitution pattern and the resulting molecular electronic properties [13] [14] [15].

Halogen Bonding Network Topologies

Halogen Bonding Fundamentals

Halogen bonding represents a significant type of intermolecular interaction in crystalline materials containing halogen atoms [17] [18] [19]. This directional interaction occurs between covalently bound halogen atoms and Lewis bases, sharing many characteristics with hydrogen bonding but exhibiting greater directionality [17] [18] [19]. The strength of halogen bonding increases in the order chlorine < bromine < iodine, correlating with the increasing polarizability of the halogen atoms [17] [18] [19].

Bromine-Bromine Interactions

In halogenated nitrobenzene derivatives containing bromine atoms, intermolecular bromine-bromine interactions play a crucial role in determining crystal packing arrangements [17] [18] [19] [15]. These interactions typically involve polarized bromine atoms where one bromine carries a partial positive charge (δ+) and another carries a partial negative charge (δ-) [17] [18] [19] [15]. The formation of these interactions depends on the electronic environment created by the other substituents on the aromatic ring [17] [18] [19] [15].

Studies of tribrominated nitrobenzene derivatives reveal extensive networks of bromine-bromine halogen bonds [15]. The substitution of one bromine atom with iodine significantly modifies the halogen bonding network, leading to unusual polarization patterns where the more electronegative bromine atom acts as a donor and the less electronegative iodine atom acts as an acceptor [15].

Halogen-Oxygen Interactions

The nitro group in 1,4-dibromo-2-fluoro-5-nitrobenzene provides oxygen atoms that can participate in halogen bonding interactions [17] [18] [19] [15]. These halogen-oxygen interactions involve the halogen atom as an electron acceptor and the oxygen atom as an electron donor [17] [18] [19] [15]. The strength of these interactions depends on the electronic properties of both the halogen atom and the oxygen environment [17] [18] [19] [15].

Network Topology Analysis

The three-dimensional arrangement of halogen bonding interactions in crystals of halogenated nitrobenzene derivatives creates complex network topologies [17] [18] [19] [15]. These networks can be analyzed using graph theory approaches to identify recurring structural motifs and understand the factors that determine crystal packing preferences [17] [18] [19] [15]. Common network topologies include chain structures, two-dimensional sheet arrangements, and three-dimensional frameworks [17] [18] [19] [15].

Influence of Fluorine Substitution

The presence of fluorine atoms in halogenated nitrobenzene derivatives introduces additional complexity to the halogen bonding network [17] [18] [19] [15]. Fluorine atoms can participate in halogen bonding as acceptors, but the strength of these interactions is generally weaker than those involving heavier halogens [17] [18] [19] [15]. The high electronegativity of fluorine also influences the electronic properties of nearby halogen atoms, affecting their ability to form halogen bonds [17] [18] [19] [15].

Computational Chemistry Insights

Density Functional Theory Optimization

Theoretical Framework

Density functional theory has emerged as the method of choice for studying the electronic structure and properties of halogenated nitrobenzene derivatives [20] [21] [22]. The B3LYP functional, which incorporates both local and non-local exchange-correlation effects, has been extensively validated for aromatic systems containing electron-withdrawing substituents [20] [21] [22]. Basis sets of triple-zeta quality with polarization functions, such as 6-311G(d,p), provide adequate accuracy for describing the electronic properties of these systems [20] [21] [22].

Geometric Optimization

Density functional theory optimization of 1,4-dibromo-2-fluoro-5-nitrobenzene reveals detailed information about the preferred molecular geometry [20] [21] [22]. The optimization process determines the equilibrium positions of all atoms by minimizing the total electronic energy [20] [21] [22]. The optimized geometry typically shows excellent agreement with experimental X-ray crystallographic data, with bond lengths and angles within 0.02 Å and 2 degrees, respectively [20] [21] [22].

The nitro group orientation in the optimized structure is nearly coplanar with the benzene ring, with dihedral angles typically less than 5 degrees [20] [21] [22]. This planarity is maintained by conjugation between the nitro group π system and the aromatic ring [20] [21] [22]. The carbon-nitrogen bond length in the nitro group is typically around 1.47 Å, intermediate between single and double bond character [20] [21] [22].

Vibrational Frequency Analysis

The calculation of vibrational frequencies using density functional theory provides theoretical predictions that can be directly compared with experimental infrared and Raman spectra [20] [21] [22]. The calculated frequencies are typically scaled by factors of 0.96-0.98 to account for systematic errors in the theoretical method [20] [21] [22]. The scaled frequencies show excellent agreement with experimental values, with root-mean-square errors typically less than 15 wavenumbers [20] [21] [22].

Electronic Structure Analysis

The electronic structure of 1,4-dibromo-2-fluoro-5-nitrobenzene reveals the influence of multiple electron-withdrawing substituents on the aromatic π system [20] [21] [22]. The highest occupied molecular orbital is typically localized on the aromatic ring with some contribution from the halogen atoms [20] [21] [22]. The lowest unoccupied molecular orbital is generally centered on the nitro group, reflecting its strong electron-accepting character [20] [21] [22].

The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides information about the electronic stability and reactivity of the molecule [20] [21] [22]. Molecules with smaller energy gaps are generally more reactive and less stable [20] [21] [22]. The multiple electron-withdrawing substituents in 1,4-dibromo-2-fluoro-5-nitrobenzene typically result in a relatively large energy gap, indicating enhanced stability [20] [21] [22].

Thermodynamic Properties

Density functional theory calculations provide access to various thermodynamic properties of 1,4-dibromo-2-fluoro-5-nitrobenzene [20] [21] [22]. The standard enthalpy of formation can be calculated from the total electronic energy and appropriate thermodynamic corrections [20] [21] [22]. The entropy and heat capacity can be determined from the calculated vibrational frequencies using statistical mechanical relationships [20] [21] [22].

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard